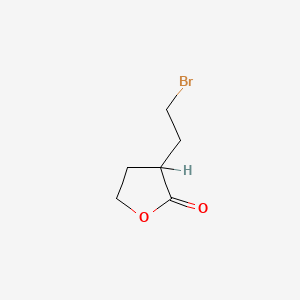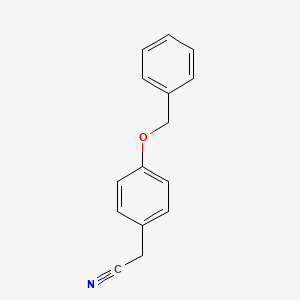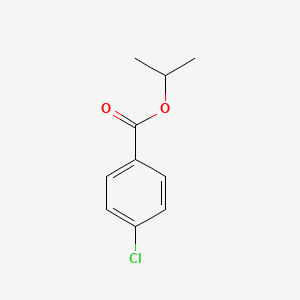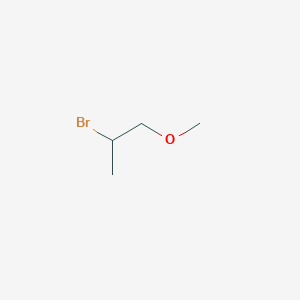
5-(3-噻吩基)-2H-1,2,3,4-四唑
描述
5-(3-Thienyl)-2H-1,2,3,4-tetrazole is a heterocyclic compound that features both a thiophene ring and a tetrazole ring The thiophene ring is a five-membered ring containing one sulfur atom, while the tetrazole ring is a five-membered ring containing four nitrogen atoms
科学研究应用
5-(3-Thienyl)-2H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用机制
Target of Action
It’s worth noting that thiophene derivatives have been shown to inhibit akr1b1, a key enzyme involved in glucose metabolism .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, including covalent binding and non-covalent interactions .
Biochemical Pathways
Thiophene derivatives have been implicated in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
The action, efficacy, and stability of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which thiophene derivatives are involved, is known to be influenced by reaction conditions .
生化分析
Biochemical Properties
5-(3-Thienyl)-2H-1,2,3,4-tetrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes such as oxidoreductases and transferases. The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate catalytic activity. Additionally, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole on cellular processes are diverse and depend on the cell type and concentration of the compound. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling cascades and gene expression patterns . Moreover, the compound has been reported to impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves interactions with amino acid residues in the enzyme’s active site, leading to conformational changes that affect enzyme activity. Additionally, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme pH conditions can lead to degradation. Over time, the degradation products may exhibit different biochemical activities compared to the parent compound. Long-term studies have shown that 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
5-(3-Thienyl)-2H-1,2,3,4-tetrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, 5-(3-Thienyl)-2H-1,2,3,4-tetrazole is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by factors such as lipid solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole is critical for its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, localization to the mitochondria can influence cellular respiration and energy production, while localization to the nucleus can affect gene expression and DNA repair processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxylic acid hydrazide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of 5-(3-Thienyl)-2H-1,2,3,4-tetrazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 5-(3-Thienyl)-2H-1,2,3,4-tetrazole can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The tetrazole ring can be reduced under specific conditions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can occur at the thiophene ring using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents (bromine, chlorine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated or substituted thiophene-tetrazole compounds.
相似化合物的比较
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-2H-tetrazole.
Uniqueness: 5-(3-Thienyl)-2H-1,2,3,4-tetrazole is unique due to the combination of both thiophene and tetrazole rings in a single molecule. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from compounds containing only one of these rings.
属性
IUPAC Name |
5-thiophen-3-yl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c1-2-10-3-4(1)5-6-8-9-7-5/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZTNHKMOKNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337413 | |
| Record name | 5-thien-3-yl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59918-86-4 | |
| Record name | 5-thien-3-yl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)


